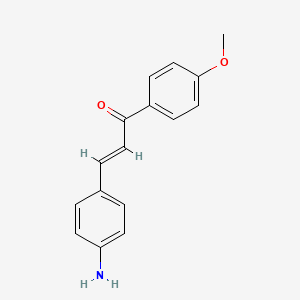![molecular formula C13H21N3O2 B5429218 9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5429218.png)
9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one, also known as MTSES, is a chemical compound that has been widely studied in scientific research. It belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting molecule for various applications.
Mécanisme D'action
9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one modifies cysteine residues in proteins through the formation of a covalent bond. The reaction between this compound and cysteine residues results in the formation of a thioether bond, which can alter the function and structure of proteins. This compound can also cross-link proteins through the formation of disulfide bonds, which can stabilize protein complexes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as Na+/K+-ATPase and G protein-coupled receptors. This compound has also been shown to alter the function of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel. In addition, this compound has been shown to have antiviral activity against the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one has several advantages for lab experiments. It is a selective and specific chemical probe that can be used to study the function of cysteine residues in proteins. This compound can also be used as a cross-linking agent to study protein-protein interactions. However, this compound has some limitations for lab experiments. It can only modify cysteine residues, which limits its use for studying other amino acid residues. This compound can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of 9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one. One direction is the development of new chemical probes that can modify other amino acid residues in proteins. Another direction is the study of the antiviral activity of this compound against other viruses. This compound can also be used to study the function of specific proteins in disease states, such as cancer and neurodegenerative diseases. Finally, this compound can be used in the development of new therapeutics that target specific proteins.
Méthodes De Synthèse
9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one can be synthesized through a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 2-aminoethanol and methyl acrylate, which results in the formation of N-methylol acrylamide. This compound is then reacted with 1,2-dibromoethane to form a spirocyclic intermediate. The final step involves the reaction of the spirocyclic intermediate with triethylamine and 1,2,4,5-tetrazine to form this compound.
Applications De Recherche Scientifique
9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one has been extensively studied in scientific research due to its unique structure and properties. It has been used as a chemical probe to study the function of cysteine residues in proteins. This compound can selectively modify cysteine residues, which allows for the study of protein function and structure. It has also been used as a cross-linking agent to study protein-protein interactions. This compound can cross-link proteins through the formation of disulfide bonds, which allows for the identification of protein complexes.
Propriétés
IUPAC Name |
9-(3-methylbut-2-enoyl)-1,4,9-triazaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)9-11(17)16-7-3-13(4-8-16)12(18)14-5-6-15-13/h9,15H,3-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBZQYMGISSCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC2(CC1)C(=O)NCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)methylamine hydrochloride](/img/structure/B5429138.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)-3-nitrophenyl]acrylonitrile](/img/structure/B5429154.png)
![N-cyclopropyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5429161.png)
![2-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B5429163.png)

![1-[(4-chloro-2-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B5429167.png)
![2-chloro-4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429174.png)
![methyl 4-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}benzenecarboximidoate](/img/structure/B5429192.png)
![N-[4-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoyl]glycine](/img/structure/B5429202.png)
![N-(8-hydroxy-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylacetamide](/img/structure/B5429203.png)
![(3R*,3aR*,7aR*)-1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5429204.png)
![2-(1-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5429226.png)
![5-{[4-(N-{3-[(4-methyl-2-nitrophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5429231.png)
